REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1.O.O.[Sn](Cl)Cl>CCOCC.Cl>[Br:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
11.87 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
56.4 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to evaporate off
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was placed on a 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The flask was then cooled on in an ice bath
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected and by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 mL of water
|
Type
|
ADDITION
|
Details
|
The pH was adjusted to 9-10 by the addition of concentrated ammonium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with diluted ammonium hydroxide, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |